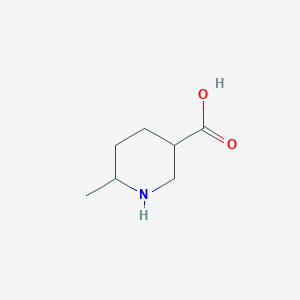

6-Methylpiperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWDDDADSFZADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290245 | |

| Record name | 6-Methyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-16-0 | |

| Record name | 6-Methyl-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116140-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Physicochemical Properties of 6-Methylpiperidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework is a key building block in the synthesis of a variety of biologically active molecules. As a substituted amino acid analog, its physicochemical properties are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with pharmacological targets. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a typical synthetic workflow.

Data Presentation: Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the key physicochemical properties and indicates that they are yet to be determined experimentally.

| Property | Value | Comments |

| Molecular Formula | C₇H₁₃NO₂ | - |

| Molecular Weight | 143.18 g/mol [1] | - |

| pKa | To be determined experimentally | The molecule has two ionizable groups: a carboxylic acid (acidic) and a secondary amine (basic). Two pKa values are expected. |

| logP (Octanol/Water) | To be determined experimentally | The partition coefficient is a measure of lipophilicity, which is crucial for predicting membrane permeability. |

| Aqueous Solubility | To be determined experimentally | The presence of the carboxylic acid group suggests moderate solubility in water, which is likely pH-dependent[1]. |

| Melting Point | To be determined experimentally | - |

| Boiling Point | To be determined experimentally | - |

Experimental Protocols

Given the lack of specific reported values, this section provides detailed, standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acid and the piperidine nitrogen can be determined by potentiometric titration.[2][3][4]

Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Acidic Titration:

-

Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and start stirring gently.

-

Record the initial pH.

-

Add the standardized 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 2).

-

-

Alkaline Titration:

-

Repeat the procedure with a fresh 50 mL aliquot of the sample solution, this time titrating with the standardized 0.1 M NaOH solution.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate two titration curves (one for HCl and one for NaOH).

-

Determine the equivalence points from the points of maximum slope on the curves (or by using the first or second derivative of the curve).

-

The pKa of the carboxylic acid group will be the pH at the point where half the volume of NaOH needed to reach the first equivalence point has been added.

-

The pKa of the piperidine nitrogen will be the pH at the point where half the volume of HCl needed to reach the equivalence point has been added.

-

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (PBS). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the sample solution in PBS (e.g., equal volumes).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the phases to separate by standing or by centrifugation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)

This method is suitable for determining the water solubility of substances.[5][6][7][8][9]

Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the compound in the aqueous solution is then determined by a suitable analytical method.

Materials:

-

This compound

-

Deionized water

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge and/or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Equilibration:

-

Add an excess amount of solid this compound to a flask containing a known volume of deionized water. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

To remove any suspended particles, centrifuge an aliquot of the supernatant at a high speed or filter it through a non-adsorbing filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute the clear aqueous solution.

-

Determine the concentration of the compound in the solution using a validated analytical method.

-

-

Calculation:

-

The aqueous solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a representative synthetic route for this compound, which typically involves protection of the amine, introduction of the methyl group, and formation of the carboxylic acid.[1]

Caption: A representative synthetic workflow for this compound.

Experimental Workflow: Aqueous Solubility Determination (Flask Method)

The following diagram outlines the experimental workflow for determining the aqueous solubility of this compound according to the OECD 105 guideline.

Caption: Workflow for determining aqueous solubility by the flask method.

References

- 1. (3R,6S)-6-Methylpiperidine-3-carboxylic acid () for sale [vulcanchem.com]

- 2. scribd.com [scribd.com]

- 3. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

structure and stereochemistry of 6-Methylpiperidine-3-carboxylic acid

An In-depth Technical Guide to the Structure and Stereochemistry of 6-Methylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted derivative of nipecotic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with the presence of two stereogenic centers, makes it a valuable building block for creating structurally complex and stereochemically defined molecules. The precise three-dimensional arrangement of its functional groups is critical for molecular recognition and biological activity, influencing the pharmacodynamics and pharmacokinetic properties of derivative compounds.

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, conformational analysis, and key physicochemical properties of this compound. It includes representative experimental protocols for its synthesis and chiral resolution and explores its role as a key structural motif in the development of therapeutics, such as 5-HT1F receptor agonists for migraine and novel antimalarial agents targeting the Plasmodium proteasome.[1]

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a saturated six-membered nitrogen-containing ring (piperidine). Substituents at the C3 (carboxylic acid) and C6 (methyl) positions create two stereogenic centers, giving rise to a total of four possible stereoisomers.

Stereoisomers

The four stereoisomers exist as two pairs of enantiomers. The relative orientation of the methyl and carboxylic acid groups defines them as either cis or trans.

-

cis Isomers: The (3R,6S) and (3S,6R) enantiomers have the C3 and C6 substituents on the same face of the piperidine ring.

-

trans Isomers: The (3R,6R) and (3S,6S) enantiomers have the C3 and C6 substituents on opposite faces of the ring.

The specific stereoisomer is crucial in drug design, as enantiomers can exhibit significantly different biological activities and physicochemical properties.[2]

Conformational Analysis

The piperidine ring adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position.

For both cis and trans isomers, the ring can exist in two rapidly interconverting chair conformations. The conformational equilibrium is dominated by the conformer that minimizes steric hindrance, particularly 1,3-diaxial interactions. As a general rule, substituents prefer the more sterically spacious equatorial position. The methyl group has a strong preference for the equatorial position. The carboxylic acid group also favors the equatorial position, though its preference can be influenced by solvent and pH.

The diequatorial conformer of the trans isomer is generally expected to be the most stable conformation overall. For the cis isomer, the conformer with the methyl group equatorial and the carboxylic acid axial would be significantly preferred over the alternative.

Physicochemical Properties

| Property | (3R,6S) Isomer | (3S,6R) Isomer | (3S,6S) Isomer | (3R,6R) Isomer (HCl Salt) | Reference Compound |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | C₆H₁₁NO₂ ((S)-Nipecotic Acid) |

| Molecular Weight | 143.18 g/mol [2] | 143.18 g/mol | 143.18 g/mol | 179.64 g/mol [3] | 129.16 g/mol |

| Melting Point (°C) | N/A | N/A | N/A | N/A | 254 (dec.) |

| Boiling Point (°C) | N/A | N/A | 267.0±33.0 (Predicted) | N/A | N/A |

| pKa (Carboxylic Acid) | N/A | N/A | 3.89±0.40 (Predicted)[4] | N/A | ~3.9 (Predicted) |

| Specific Rotation [α]D | N/A | N/A | N/A | N/A | +3.0 to +6.5° (c=1, H₂O) |

| LogP | -0.89 (Predicted)[2] | N/A | N/A | N/A | -2.9 (Predicted)[5] |

| CAS Number | N/A | 110287-79-1[6] | 2256054-85-8[7] | 2682097-03-4[8] | 59045-82-8 |

Note: "N/A" indicates that reliable experimental data was not found in the searched literature. Values for reference compounds are provided for context.

Experimental Protocols

Representative Synthesis: Hydrogenation of a Pyridine Precursor

A common and effective method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding substituted pyridine precursor. This approach can yield mixtures of cis and trans diastereomers, which can then be separated by chromatography.

Methodology:

-

Hydrogenation: Methyl 6-methylnicotinate is dissolved in methanol containing a catalytic amount of sulfuric acid. The solution is subjected to hydrogenation at atmospheric pressure using platinum(IV) oxide (PtO₂) as a catalyst until pyridine ring reduction is complete.[9]

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Separation: The resulting mixture of cis and trans diastereomeric esters is separated using column chromatography on silica gel.[9]

-

Hydrolysis: The separated ester of each isomer is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until saponification is complete (monitored by TLC).[9]

-

Isolation: The reaction mixture is acidified to a pH of ~5-6 with aqueous HCl, and the product is isolated, often via crystallization or lyophilization, to yield the racemic cis or trans acid.

Chiral Resolution: Diastereomeric Salt Formation

Racemic mixtures of the cis or trans acid can be separated into their constituent enantiomers through classical resolution. This involves forming diastereomeric salts with an enantiomerically pure chiral resolving agent, separating the salts by fractional crystallization, and then liberating the pure enantiomer.[10]

Methodology:

-

Salt Formation: The racemic acid (1 equivalent) is dissolved in a suitable hot solvent, such as ethanol or methanol. A solution of one equivalent of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or a derivative of tartaric acid) in the same solvent is added.[10][11]

-

Crystallization: The solution is allowed to cool slowly to room temperature, optionally with seeding, to induce the crystallization of the less soluble diastereomeric salt. The mixture may be further cooled in an ice bath to maximize yield.

-

Separation: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent. The filtrate (mother liquor) is retained, as it is now enriched in the other diastereomer. The purity of the crystallized salt can be enhanced by recrystallization.

-

Liberation of Enantiomer: The separated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., 1M HCl). This protonates the carboxylate and breaks the ionic bond, precipitating the chiral resolving agent's hydrochloride salt and leaving the desired enantiomer of this compound in solution or as a precipitate, which can then be isolated. The same process is applied to the mother liquor to recover the other enantiomer.

Role in Drug Development

The this compound scaffold is a key component in the design of various biologically active molecules. Its stereochemically defined structure allows for precise orientation of pharmacophoric features, leading to high-affinity interactions with biological targets.

5-HT1F Receptor Agonists

Derivatives of this scaffold have been investigated as selective agonists for the 5-HT1F receptor, a target for the acute treatment of migraine.[1] Unlike other serotonin receptors targeted by triptans (5-HT1B/1D), the 5-HT1F receptor is not associated with vasoconstriction, offering a potentially safer cardiovascular profile. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o. Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation is thought to inhibit the release of pro-inflammatory neuropeptides like CGRP in the trigeminal nervous system, thereby alleviating migraine pain.[12]

Antimalarial Agents

Piperidine carboxamide compounds related to this structure have been identified as potent antimalarial agents.[1] These compounds target the ubiquitin-proteasome system (UPS) of the malaria parasite, Plasmodium falciparum. The proteasome is a critical enzymatic complex responsible for protein degradation and turnover, which is essential for the rapidly dividing parasite. Inhibition of the proteasome, particularly the β2 and β5 catalytic subunits, leads to an accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering parasite death. This mechanism is a promising strategy for developing new antimalarials, as the parasite proteasome has structural differences from the human equivalent that can be exploited for selective inhibition.

Conclusion

This compound is a fundamentally important scaffold whose value is defined by its stereochemical complexity. The four distinct stereoisomers, arising from the cis and trans relationship between the C3 and C6 substituents, provide a rigid framework for the development of highly specific therapeutic agents. Understanding the interplay between stereochemistry, conformational preference, and physicochemical properties is essential for optimizing molecular design in drug discovery programs. The utility of this scaffold in targeting diverse biological systems, from GPCRs in the central nervous system to essential enzymes in pathogenic organisms, underscores its continued relevance and potential for future pharmaceutical innovation. Further elucidation of the experimental properties of each stereoisomer will be critical to advancing its application.

References

- 1. This compound [benchchem.com]

- 2. (3R,6S)-6-Methylpiperidine-3-carboxylic acid () for sale [vulcanchem.com]

- 3. (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride [myskinrecipes.com]

- 4. 2S,3S-2-Methyl-piperidine-3-carboxylic acid CAS#: 1260606-59-4 [chemicalbook.com]

- 5. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:110287-79-1 | (3S,6R)-6-Methylpiperidine-3-carboxylic acid | Chemsrc [chemsrc.com]

- 7. (3S,6S)-6-Methyl-piperidine-3-carboxylic acid CAS#: 2256054-85-8 [m.chemicalbook.com]

- 8. 2682097-03-4|(3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Stereoisomers of 6-Methylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 6-Methylpiperidine-3-carboxylic acid, a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document details the chemical properties, including CAS numbers, and explores its role as a precursor in the synthesis of complex, biologically active molecules, particularly as it relates to the inhibition of GABA transporters.

Stereoisomers and Chemical Identification

This compound possesses two stereogenic centers, giving rise to four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The cis/trans relationship is determined by the relative orientation of the methyl and carboxylic acid groups on the piperidine ring. The (3R,6S) and (3S,6R) isomers represent the cis configuration, while the (3R,6R) and (3S,6S) isomers are the trans configuration.

Precise identification of each stereoisomer is critical for stereoselective synthesis and pharmacological studies. The following table summarizes the available Chemical Abstracts Service (CAS) numbers for these isomers and their derivatives.

| Stereoisomer | Configuration | CAS Number | Notes |

| (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride | trans | 2682097-03-4 | Hydrochloride salt |

| (3S,6S)-6-Methylpiperidine-3-carboxylic acid | trans | 2256054-85-8 | Free acid |

| (3R,6S)-6-Methylpiperidine-3-carboxylic acid | cis | Not available | - |

| (3S,6R)-6-Methylpiperidine-3-carboxylic acid | cis | 110287-79-1 | Free acid |

| cis-6-Methylpiperidine-3-carboxylic acid | cis | 110287-79-1 | Racemic mixture of cis isomers |

| trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride | trans | 1009376-86-6 | Methyl ester hydrochloride salt |

| (3R,6S)-Methyl 6-methylpiperidine-3-carboxylate | cis | 1009376-81-1 | Methyl ester |

Synthetic and Separation Strategies

The stereoselective synthesis of this compound isomers is a key challenge, often approached through several strategic routes.

Experimental Protocols: General Synthetic Approaches

1. Chiral Pool Synthesis: This method utilizes naturally occurring chiral precursors, such as amino acids, to establish the desired stereochemistry. For instance, a stereoselective synthesis of a related compound, (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, was achieved from D-glucose over 14 steps.[1]

2. Asymmetric Catalysis: The use of transition metal catalysts or organocatalysts can induce enantioselectivity during the formation of the piperidine ring.[2]

3. Protecting Group Strategies: The amine group of the piperidine ring is often protected, commonly with a tert-butoxycarbonyl (Boc) group, to allow for specific chemical modifications at other positions.[2] A representative, though general, synthesis involves:

- Step 1: Protection of the piperidine amine with Boc anhydride.[2]

- Step 2: Methylation at the 6-position, for example, using methyl iodide.[2]

- Step 3: Introduction of the carboxylic acid group through oxidation or hydrolysis.[2]

4. Intramolecular Reductive Cyclization: This strategy can be employed to construct the 2,3,6-trisubstituted piperidine skeleton.[1]

Chiral Separation

-

Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a standard technique for the analytical and preparative separation of enantiomers using a chiral stationary phase.

Biological Activity: GABA Uptake Inhibition

Piperidine-3-carboxylic acid derivatives are known for their interaction with GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GATs, particularly GAT1, can potentiate GABAergic neurotransmission, a mechanism of action for several anticonvulsant drugs. The stereochemistry of these derivatives is often critical for their biological activity.

While specific quantitative data for the inhibition of GATs by each stereoisomer of this compound is not available in the reviewed literature, the (3R,6R) isomer is noted as a key chiral building block in the development of neuroactive compounds targeting neurotransmitter receptors like GABA.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for piperidine-3-carboxylic acid derivatives as neuroactive compounds is the inhibition of GABA reuptake by GAT1. The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for assessing the biological activity of these compounds.

Caption: Inhibition of GABA reuptake by this compound.

Caption: General workflow for synthesis and biological evaluation.

References

The Ascendant Therapeutic Potential of 6-Methylpiperidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this privileged structural class, derivatives of 6-methylpiperidine-3-carboxylic acid are emerging as a versatile and potent platform for the development of novel drugs targeting a range of diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying structure-activity relationships.

Overview of Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily centered around enzyme inhibition and receptor modulation. The inherent chirality of the scaffold, with stereocenters at the 3 and 6 positions, plays a crucial role in determining target specificity and potency. The carboxylic acid moiety often serves as a key interaction point with biological targets, while modifications at the piperidine nitrogen and other positions allow for the fine-tuning of physicochemical properties and pharmacological profiles.

Key therapeutic areas where these derivatives have shown promise include:

-

Oncology: Inhibition of Matrix Metalloproteinases (MMPs), enzymes implicated in tumor invasion and metastasis.

-

Neurodegenerative and Psychiatric Disorders: Modulation of D-Amino Acid Oxidase (DAAO), an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor.

-

Infectious Diseases: Inhibition of viral proteases, such as HIV-1 protease, which are essential for viral replication.

-

Metabolic Disorders: Development of antidiabetic agents through mechanisms such as α-amylase inhibition.

-

Inflammatory Diseases: Potential as anti-osteoporosis agents by targeting enzymes like Cathepsin K.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of this compound derivatives and related piperidine compounds. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| H-9 | Cathepsin K | in vitro enzyme inhibition | 0.08 | [1] |

Table 2: Cholinesterase Inhibitory Activities of Benzimidazole-Based Piperidine Derivatives

| Compound | Target | IC50 (µM) | Standard | Standard IC50 (µM) |

| AChE Inhibitors | ||||

| Compound 1 | Acetylcholinesterase (AChE) | 19.44 ± 0.60 | Galantamine | 19.34 ± 0.62 |

| ... (additional compounds) | Acetylcholinesterase (AChE) | ... | Allanzanthane | 16.11 ± 0.33 |

| BuChE Inhibitors | ||||

| Compound 1 | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 | Galantamine | 21.45 ± 0.21 |

| ... (additional compounds) | Butyrylcholinesterase (BuChE) | ... | Allanzanthane | 18.14 ± 0.05 |

Table 3: D-Amino Acid Oxidase (DAAO) Inhibitory Activity of Piperidine Derivatives

| Compound | Target | IC50 (mM) | Reference |

| 3-Methylpyrazole-4-carboxylic acid (MPC) | D-Amino Acid Oxidase (DAAO) | 10.2 ± 2.15 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for key biological assays and a representative synthetic scheme for the preparation of this compound derivatives.

Biological Assay Protocols

This protocol outlines a method to assess the inhibitory activity of test compounds against MMP-2 using gelatin zymography.[1][3]

Cell Culture and Treatment:

-

Culture human fibrosarcoma HT1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, and 100 μg/mL penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Seed the cells in 24-well plates at a density of 2×10^5 cells/well in a serum-free medium.

-

Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

-

Stimulate MMP expression by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 10 ng/mL and incubate for 24 hours.

-

Collect the cell-conditioned medium and normalize the total protein content using the Bradford protein assay.

Gelatin Zymography:

-

Perform substrate gel electrophoresis on the conditioned medium using a 10% polyacrylamide gel containing 1.5 mg/mL gelatin under non-reducing conditions.

-

After electrophoresis, wash the gel twice with 50 mM Tris-HCl (pH 7.5) containing 2.5% Triton X-100 at room temperature to remove SDS.

-

Incubate the gel for 48 hours at 37°C in a developing buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl) to allow for gelatin digestion by MMPs.

-

Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Visualize MMP-2 activity as clear bands on a blue background, indicating areas of gelatin degradation. Quantify the band intensity to determine the extent of inhibition.

This protocol describes a cell-based assay to screen for inhibitors of HIV-1 protease.[4][5]

Principle: This assay utilizes a genetically engineered T-cell line that expresses a fusion protein of the Gal4 DNA-binding domain and the HIV-1 protease. This fusion protein activates a reporter gene (e.g., eGFP) only when the protease activity is inhibited, keeping the fusion protein intact.

Procedure:

-

Culture the stable T-cell line in the appropriate medium.

-

Seed the cells into a 96-well plate.

-

Add serial dilutions of the test compounds to the wells. Include a known HIV-1 protease inhibitor as a positive control and DMSO as a vehicle control.

-

Induce the expression of the Gal4-protease fusion protein (e.g., with doxycycline if under an inducible promoter).

-

Incubate the plate for 24-48 hours.

-

Measure the reporter signal (e.g., fluorescence for eGFP) using a plate reader.

-

Calculate the percentage of inhibition relative to the controls and determine the IC50 value.

This protocol details a fluorometric method for assessing DAAO inhibition.[2]

Principle: The assay measures the enzymatic activity of DAAO using D-kynurenine as a substrate. The inhibition of DAAO by test compounds is quantified by a decrease in the fluorescence signal.

Reagents:

-

DAAO enzyme

-

D-kynurenine (substrate)

-

Test compounds

-

Assay buffer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the DAAO enzyme, assay buffer, and the test compound dilutions.

-

Initiate the reaction by adding the D-kynurenine substrate.

-

Incubate the plate at a controlled temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 values.

Synthesis Protocols

The synthesis of this compound derivatives often involves multi-step sequences to control stereochemistry and introduce desired functional groups. A general, representative synthetic approach is outlined below.[6][7][8]

Representative Synthesis of a this compound Derivative:

-

Protection of the Piperidine Nitrogen: The secondary amine of a suitable piperidine precursor is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

-

Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via various methods, including methylation of a suitable precursor.

-

Functionalization at the 3-Position: The carboxylic acid or an ester thereof is introduced at the 3-position. This can be achieved through various synthetic transformations depending on the starting material.

-

Derivatization: The core this compound scaffold can be further modified. For example, the carboxylic acid can be converted to an amide via coupling with a desired amine, or the piperidine nitrogen can be deprotected and subsequently alkylated or acylated.

-

Purification and Characterization: The final products are purified using techniques such as column chromatography and characterized by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

Visualizing Workflows and Pathways

Understanding the complex relationships in biological systems and experimental procedures is enhanced through visualization. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a simplified signaling pathway relevant to the biological activities of this compound derivatives.

References

- 1. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of MMP-2 gelatinolysis by targeting exodomain–substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide on the Core Physiological Effects of 6-Methylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

6-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its structural motif is a key component in the synthesis of a diverse range of biologically active molecules. While direct and extensive physiological data on this compound itself is limited in publicly available literature, its role as a versatile chiral building block provides substantial insight into its potential physiological relevance. This technical guide aims to provide a comprehensive overview of the known applications and biological activities of its derivatives, supported by available data, experimental methodologies, and pathway visualizations. The stereochemistry of this compound, particularly the (3R,6S) and (3S,6R) configurations, is a critical determinant of the biological activity of its subsequent derivatives.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its derivatives is fundamental for drug design and development, influencing factors such as solubility, permeability, and oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | Vulcanchem |

| Molecular Weight | 143.18 g/mol | Vulcanchem |

| LogP | -0.89 | Vulcanchem |

| pKa (Predicted) | 3.88 | Benchchem |

| Aqueous Solubility | 50 mg/mL (for Nipecotic Acid) | Benchchem |

Known Physiological Relevance and Therapeutic Potential of Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications, highlighting the versatility of this scaffold.

Neurological Disorders

Piperidine-3-carboxylic acid derivatives, such as nipecotic acid, are well-known for their activity as GABA uptake inhibitors.[2][3] This mechanism of action increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, leading to a reduction in neuronal excitability. This makes them attractive candidates for the development of treatments for epilepsy and other seizure disorders.[2] The stereochemistry of the piperidine ring is crucial for selective ligand targeting of neurotransmitter receptors like GABA and NMDA.[4]

Antiviral Activity

Research has indicated that derivatives of piperidine-carboxylic acid can act as inhibitors of viral proteases.[1] By mimicking the transition state of peptide substrates, these compounds can block the enzymatic activity essential for viral replication. Modifications to the this compound scaffold have been shown to modulate the binding affinity to the HIV-1 protease active site.[1]

Antimalarial Activity

Recent high-throughput screening has identified piperidine carboxamide compounds, derived from scaffolds like this compound, as potent and selective antimalarial agents.[5] These compounds have been shown to target the Plasmodium falciparum proteasome and have demonstrated efficacy in mouse models of human malaria.[5]

Enzyme Inhibition

The carboxylic acid moiety of this compound allows its derivatives to form hydrogen bonds with catalytic residues in various enzymes.[1] In vitro studies have suggested inhibitory activity against:

-

Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are implicated in cancer metastasis.[1]

-

D-Amino Acid Oxidase (DAAO): This enzyme is a target for the development of therapeutics for schizophrenia.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound often employs stereoselective methods to obtain the desired enantiomer. A common approach involves the hydrogenation of a corresponding substituted pyridine precursor.[5]

Representative Synthetic Route: [1]

-

Protection: The amine group of a suitable starting material is protected, often with a tert-butoxycarbonyl (Boc) group using Boc anhydride.

-

Methylation: The 6-position of the piperidine ring is methylated, for example, using methyl iodide.

-

Introduction of Carboxylic Acid: The carboxylic acid group is introduced at the 3-position through oxidation or hydrolysis of a suitable precursor functional group.

-

Deprotection: The protecting group on the amine is removed, typically under acidic conditions, to yield the final product.

Caption: A generalized workflow for the synthesis of this compound.

Biological Assays

GABA Uptake Inhibition Assay (General Protocol):

-

Cell Culture: Use a suitable cell line expressing GABA transporters (e.g., HEK-293 cells transfected with the desired GAT subtype).

-

Compound Preparation: Prepare stock solutions of the test compounds (derivatives of this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Assay Procedure:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with the test compounds or vehicle control for a specified time.

-

Add radiolabeled GABA (e.g., [³H]GABA) to each well and incubate to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits GABA uptake by 50% (IC₅₀) by fitting the data to a dose-response curve.

Signaling Pathways

While specific signaling pathways for this compound are not well-defined, the activities of its derivatives suggest modulation of key cellular pathways.

GABAergic Neurotransmission:

Derivatives of piperidine-3-carboxylic acid can inhibit GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GATs, these compounds increase the extracellular concentration of GABA, enhancing its inhibitory effect on postsynaptic neurons.

Caption: Inhibition of GABA reuptake by piperidine-3-carboxylic acid derivatives.

Conclusion

This compound stands out as a pivotal chiral scaffold in the landscape of modern drug discovery. While direct quantitative data on its physiological effects remain scarce, the extensive research into its derivatives underscores its importance. These derivatives have shown promise in a variety of therapeutic areas, including neurology, virology, and infectious diseases. The continued exploration of this versatile molecule and its analogs is likely to yield novel and effective therapeutic agents. Further research is warranted to elucidate the direct biological activities of this compound itself, which could unveil new avenues for drug development.

References

- 1. (3R,6S)-6-Methylpiperidine-3-carboxylic acid () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [benchchem.com]

Unveiling the Molecular Mechanisms: A Technical Guide to 6-Methylpiperidine-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate molecular mechanisms of action of 6-methylpiperidine-3-carboxylic acid analogs, a class of compounds demonstrating significant therapeutic potential. While direct studies on this compound itself are limited in publicly available research, extensive investigation into structurally related piperidine derivatives has revealed key interactions with crucial biological targets. This document will focus on two prominent and well-documented mechanisms: positive allosteric modulation of GABAA receptors and inhibition of the bacterial enzyme MenA.

Positive Allosteric Modulation of GABAA Receptors

Analogs of this compound, particularly those sharing the core piperidine scaffold, have been identified as potent modulators of γ-aminobutyric acid type A (GABAA) receptors. These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system, making them a critical target for therapeutic intervention in conditions such as anxiety, epilepsy, and sleep disorders.

Mechanism of Action

Piperidine derivatives, including analogs of piperine which contains a piperidine moiety, act as positive allosteric modulators (PAMs) of GABAA receptors. Unlike orthosteric agonists that bind directly to the GABA binding site, these analogs bind to a distinct, allosteric site on the receptor complex. This binding event does not typically open the channel directly but rather enhances the effect of GABA. The binding of a PAM potentiates the GABA-induced chloride ion (Cl-) influx, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. Research suggests that the binding site for some piperine analogs does not require the presence of a γ-subunit, indicating a novel binding pocket involving only the α and β subunits.[1]

Signaling Pathway

The signaling pathway for GABAA receptor modulation by this compound analogs is depicted below.

References

An In-depth Technical Guide to the Key Reactive Sites of 6-Methylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive sites of the 6-Methylpiperidine-3-carboxylic acid molecule. This chiral heterocyclic compound is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for its effective utilization in the synthesis of novel therapeutic agents. This document outlines the molecule's structural features, key physicochemical properties, and reactivity at its primary functional groups, supported by experimental protocols and theoretical insights.

Molecular Structure and Physicochemical Properties

This compound possesses a saturated six-membered nitrogen-containing ring (piperidine) substituted with a methyl group at the 6-position and a carboxylic acid group at the 3-position. The presence of two stereocenters at C3 and C6 gives rise to four possible stereoisomers. The specific stereochemistry is critical as it dictates the molecule's three-dimensional conformation and its interactions with biological targets.[1]

The key functional groups that govern the reactivity of the molecule are the secondary amine within the piperidine ring and the carboxylic acid. The acidity and basicity of these groups are fundamental to understanding the molecule's behavior in different chemical environments.

Table 1: Physicochemical Properties of Piperidine-3-carboxylic Acid *

| Property | Value | Source |

| pKa of Carboxylic Acid (pKa₁) | 3.35 | ChemBK |

| pKa of Piperidine Amine (pKa₂) | 10.64 | ChemBK |

*Data for the parent compound, piperidine-3-carboxylic acid, is used as a close approximation for this compound. The methyl substituent is expected to have a minor electronic effect on these values.

The pKa values indicate that at physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate), and the piperidine nitrogen will be protonated (ammonium ion), forming a zwitterion. This dual ionic character influences its solubility and interaction with other molecules.

Key Reactive Sites and Their Reactivity

The primary reactive sites of this compound are the nitrogen atom of the piperidine ring and the carbonyl carbon of the carboxylic acid. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, while the carbonyl carbon is electrophilic.

Reactivity of the Piperidine Nitrogen (N1)

The secondary amine in the piperidine ring is a key site for a variety of chemical transformations. Its nucleophilicity allows it to participate in reactions such as N-alkylation, N-acylation, and N-arylation. The basicity of the nitrogen (pKa of the conjugate acid ≈ 10.64) means it is readily protonated in acidic conditions, which can be used to protect it from unwanted reactions.

Logical Relationship of Nitrogen Reactivity

Caption: Reactivity pathways of the piperidine nitrogen.

A common strategy in the synthesis of derivatives of this compound is the protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) group, to prevent its participation in subsequent reactions targeting the carboxylic acid group.

Reactivity of the Carboxylic Acid Group (C3)

The carboxylic acid group is another primary site of reactivity. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, leading to reactions such as esterification and amide bond formation. These reactions are fundamental in incorporating the this compound scaffold into larger molecules.

Experimental Workflow for Amide Bond Formation

Caption: General workflow for amide bond formation.

Reactivity of the Piperidine Ring Carbons

The carbon atoms of the piperidine ring are generally less reactive than the heteroatoms. However, their reactivity can be influenced by the substituents. The C2 and C6 positions are alpha to the nitrogen atom, which can influence their reactivity in certain reactions, such as oxidation or deprotonation under strong basic conditions. The methyl group at C6 provides steric hindrance, which can influence the approach of reagents to that side of the molecule. The electronic environment of the ring carbons can be subtly influenced by the inductive effects of the nitrogen and the carboxylic acid group. Computational studies on similar piperidine derivatives suggest that the C2 and C6 positions are electronically activated due to their proximity to the nitrogen, while the C3 and C5 positions are less so. The C4 position is the most sterically accessible after C3/C5.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are based on established procedures for similar piperidine-3-carboxylic acid derivatives.

N-Boc Protection of the Piperidine Nitrogen

This protocol describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, a common step to allow for selective reaction at the carboxylic acid.

Table 2: Experimental Protocol for N-Boc Protection

| Step | Procedure |

| 1. Materials | This compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (CH₂Cl₂) |

| 2. Reaction Setup | Dissolve this compound in CH₂Cl₂. Add TEA to the solution. |

| 3. Reagent Addition | Add a solution of (Boc)₂O in CH₂Cl₂ dropwise to the reaction mixture at room temperature. |

| 4. Reaction | Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. |

| 5. Workup | Wash the reaction mixture with aqueous acid (e.g., 1M HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate. |

| 6. Purification | Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel. |

| Expected Yield | >90% (based on similar substrates) |

Esterification of the Carboxylic Acid

This protocol outlines the formation of a methyl ester from the carboxylic acid group, a reaction often used to increase lipophilicity or to protect the carboxylic acid.

Table 3: Experimental Protocol for Fischer Esterification

| Step | Procedure |

| 1. Materials | N-Boc-6-Methylpiperidine-3-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) |

| 2. Reaction Setup | Dissolve N-Boc-6-Methylpiperidine-3-carboxylic acid in an excess of methanol. |

| 3. Catalyst Addition | Add a catalytic amount of concentrated H₂SO₄ or SOCl₂ dropwise to the solution at 0 °C. |

| 4. Reaction | Stir the reaction mixture at room temperature or gentle reflux for 4-12 hours. Monitor the reaction progress by TLC. |

| 5. Workup | Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). |

| 6. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. |

| Expected Yield | 75-95% (based on similar substrates) |

Amide Bond Formation

This protocol details the coupling of the carboxylic acid with an amine to form an amide bond, a cornerstone reaction in the synthesis of peptidomimetics and other bioactive molecules.

Table 4: Experimental Protocol for Amide Bond Formation using HATU

| Step | Procedure |

| 1. Materials | N-Boc-6-Methylpiperidine-3-carboxylic acid, Amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF) |

| 2. Reaction Setup | Dissolve N-Boc-6-Methylpiperidine-3-carboxylic acid and the amine in DMF. |

| 3. Reagent Addition | Add HATU and DIPEA to the solution at room temperature. |

| 4. Reaction | Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC. |

| 5. Workup | Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). |

| 6. Purification | Wash the combined organic layers with aqueous lithium chloride, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography. |

| Expected Yield | 60-90% (based on similar substrates) |

Conclusion

The reactivity of this compound is primarily dictated by its secondary amine and carboxylic acid functional groups. The nitrogen atom acts as a potent nucleophile and base, readily undergoing N-alkylation and N-acylation, and can be effectively protected with a Boc group. The carboxylic acid is an electrophilic center, enabling the formation of esters and amides, which are crucial for its application as a synthetic building block. The piperidine ring itself is relatively inert, but the positions alpha to the nitrogen (C2 and C6) are electronically activated. A thorough understanding of these reactive sites and the provided experimental protocols will aid researchers in the strategic design and synthesis of novel molecules with potential therapeutic applications.

References

Navigating the Physicochemical Landscape of 6-Methylpiperidine-3-carboxylic acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-Methylpiperidine-3-carboxylic acid, a chiral piperidine carboxylic acid of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, detailed experimental protocols for its analysis, and insights into its stability profile.

Executive Summary

This compound serves as a versatile synthetic intermediate for a range of biologically active molecules.[1] Understanding its solubility and stability is paramount for its effective use in research, development, and manufacturing. This guide summarizes the current knowledge on these properties, provides standardized methodologies for their determination, and outlines potential degradation pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide valuable insights.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This compound, with its polar carboxylic acid group and a substituted piperidine ring, is anticipated to exhibit a nuanced solubility profile.

Qualitative Solubility

The presence of the carboxylic acid group in this compound is expected to enhance its solubility in polar solvents.[2] This is a common characteristic of carboxylic acids, which can engage in hydrogen bonding with protic solvents.

Based on the behavior of the closely related piperidine-3-carboxylic acid, the solubility of this compound is likely influenced by several factors:

-

Aqueous Solubility : Moderate solubility in water is expected due to the presence of the polar carboxylic acid group.

-

Organic Solvents : Higher solubility is anticipated in polar organic solvents such as methanol and ethanol, which can stabilize the ionic form of the compound.

-

pH Dependency : The solubility is expected to be pH-dependent. In acidic conditions, the carboxylic acid group will be protonated, which may affect its solubility.

-

Temperature Effects : Generally, an increase in temperature is expected to enhance the solubility of the compound.

Quantitative Solubility Data

| Solvent | Solubility |

| Water | Moderate |

| Methanol | More Soluble |

| Ethanol | More Soluble |

Table 1: Qualitative Solubility of Piperidine-3-carboxylic acid.

Stability Profile

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety. The piperidine moiety in this compound suggests potential areas of instability that warrant investigation.

General Stability Considerations

Piperidine and its derivatives are known to be basic compounds that can form salts in acidic media. They are also susceptible to oxidation. The stability of this compound will likely be influenced by:

-

pH : As a compound with both a basic nitrogen and an acidic carboxylic acid, the stability will be pH-dependent.

-

Oxidation : The piperidine ring may be susceptible to oxidative degradation.

-

Temperature : Elevated temperatures can accelerate degradation processes.

-

Light : Exposure to light, particularly UV light, can sometimes lead to degradation of organic molecules.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the available literature, a plausible pathway for piperidine derivatives involves the cleavage of the C-N bond, leading to the formation of an intermediary amino acid, followed by deamination and oxidation.

Below is a conceptual diagram illustrating a potential degradation pathway for a generic piperidine derivative.

Experimental Protocols

To enable researchers to determine the precise solubility and stability of this compound, this section details standardized experimental methodologies.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Stability Assessment (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and understand the intrinsic stability of a compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents and at different pH values (e.g., acidic, neutral, and basic).

-

Stress Conditions: Expose the solutions to various stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40 °C, 60 °C).

-

Photolytic Stress: Exposure to UV and visible light.

-

Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).

-

Hydrolytic Stress: Storage at different pH values.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

-

Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time to determine the degradation rate and pathways.

The following diagram illustrates a general workflow for a stability study.

Conclusion

While specific quantitative solubility and stability data for this compound remain to be fully characterized in the public domain, this technical guide provides a robust framework for its investigation. The provided experimental protocols offer standardized approaches to generate reliable data, which is crucial for advancing the development of new chemical entities incorporating this valuable building block. Further research is encouraged to populate the data tables with specific values for this compound, which will be of great benefit to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3R,6S)-6-Methylpiperidine-3-carboxylic Acid

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3R,6S)-6-Methylpiperidine-3-carboxylic acid, a valuable chiral building block in pharmaceutical research and development. The primary synthetic strategy outlined is the diastereoselective hydrogenation of a pyridine precursor, followed by ester hydrolysis. This approach is advantageous due to the ready availability of starting materials and the high diastereoselectivity of the reduction step. These protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

(3R,6S)-6-Methylpiperidine-3-carboxylic acid is a substituted piperidine derivative with two stereogenic centers. The precise spatial arrangement of the methyl and carboxylic acid groups is crucial for its biological activity and its utility as a scaffold in medicinal chemistry. Piperidine moieties are prevalent in a wide range of pharmaceuticals, and the ability to synthesize specific stereoisomers is of paramount importance in drug discovery to optimize efficacy and minimize off-target effects.

The synthetic route detailed herein focuses on the catalytic hydrogenation of a readily available 6-methylnicotinic acid derivative. This method provides excellent control over the relative stereochemistry, yielding the cis diastereomer, which corresponds to the (3R,6S) and (3S,6R) enantiomeric pair. Subsequent chiral resolution can then be employed to isolate the desired (3R,6S) enantiomer.

Overall Synthetic Strategy

The synthesis commences with the esterification of 6-methylnicotinic acid to enhance its solubility and reactivity for the subsequent hydrogenation. The key step is the diastereoselective hydrogenation of the resulting methyl 6-methylnicotinate to afford the cis-configured piperidine ester. Finally, hydrolysis of the ester furnishes the target carboxylic acid as a racemic mixture of the (3R,6S) and (3S,6R) enantiomers, which can be separated by established chiral resolution techniques.

Figure 1: Overall synthetic workflow for (3R,6S)-6-Methylpiperidine-3-carboxylic acid.

Experimental Protocols

Protocol 1: Esterification of 6-Methylnicotinic Acid

This protocol describes the conversion of 6-methylnicotinic acid to its methyl ester.

Materials:

-

6-Methylnicotinic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-methylnicotinic acid (1.0 eq) in anhydrous methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate.

Expected Outcome: The product, methyl 6-methylnicotinate, is typically obtained as a colorless oil or low-melting solid with a high yield.

| Reactant | Molar Eq. | Product | Typical Yield (%) |

| 6-Methylnicotinic acid | 1.0 | Methyl 6-methylnicotinate | >95 |

Protocol 2: Diastereoselective Hydrogenation

This protocol details the catalytic hydrogenation of methyl 6-methylnicotinate to preferentially form the cis-diastereomer of methyl 6-methylpiperidine-3-carboxylate.

Materials:

-

Methyl 6-methylnicotinate

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Glacial acetic acid (AcOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

In a high-pressure reaction vessel, dissolve methyl 6-methylnicotinate (1.0 eq) in glacial acetic acid.

-

Add platinum(IV) oxide (5-10 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvents. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: The hydrogenation yields a mixture of cis and trans diastereomers, with the cis isomer being the major product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

| Starting Material | Product | Diastereomeric Ratio (cis:trans) | Typical Yield (%) |

| Methyl 6-methylnicotinate | Methyl 6-methylpiperidine-3-carboxylate | >90:10 | 80-90 |

Protocol 3: Hydrolysis of the Piperidine Ester

This protocol describes the final step to obtain the target carboxylic acid.

Materials:

-

cis-Methyl 6-methylpiperidine-3-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M

-

Dowex® 50WX8 ion-exchange resin (or similar)

Procedure:

-

Dissolve the cis-methyl 6-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the hydrolysis is complete, acidify the reaction mixture to pH ~2 with 1M HCl.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The resulting aqueous solution containing the product hydrochloride salt can be purified by passing it through an ion-exchange column (Dowex® 50WX8) and eluting with aqueous ammonia to obtain the free amino acid.

-

Lyophilize the appropriate fractions to yield the solid product.

Expected Outcome: The final product is obtained as a white solid, which is a racemic mixture of (3R,6S)- and (3S,6R)-6-methylpiperidine-3-carboxylic acid.

| Starting Material | Product | Typical Yield (%) |

| cis-Methyl 6-methylpiperidine-3-carboxylate | cis-6-Methylpiperidine-3-carboxylic acid (racemic) | >90 |

Chiral Resolution (Application Note)

To obtain the enantiomerically pure (3R,6S)-6-methylpiperidine-3-carboxylic acid, a chiral resolution of the racemic cis-diastereomer is necessary. Common methods include:

-

Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives, followed by fractional crystallization.

-

Chiral High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a chiral stationary phase can be employed for the separation of the enantiomers.

The selection of the appropriate resolution method will depend on the scale of the synthesis and the available resources.

Figure 2: Common methods for the resolution of the final product enantiomers.

Data Summary

The following table summarizes the expected outcomes for the key steps in the synthesis.

| Step | Product | Stereochemical Outcome | Typical Yield (%) |

| 1. Esterification | Methyl 6-methylnicotinate | - | >95 |

| 2. Hydrogenation | cis-Methyl 6-methylpiperidine-3-carboxylate | >90:10 cis:trans | 80-90 |

| 3. Hydrolysis | cis-6-Methylpiperidine-3-carboxylic acid (racemic) | Racemic mixture | >90 |

Conclusion

The protocols described provide a reliable and diastereoselective method for the synthesis of cis-6-methylpiperidine-3-carboxylic acid. The key to achieving the desired (3R,6S) stereochemistry lies in the highly selective hydrogenation of the pyridine precursor, followed by an efficient chiral resolution. This synthetic route offers a practical approach for obtaining this important chiral building block for applications in drug discovery and development.

Synthesis of 6-Methylpiperidine-3-carboxylic Acid: A Detailed Protocol for Researchers

For Immediate Release

This document provides a comprehensive protocol for the synthesis of 6-methylpiperidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis is based on the catalytic hydrogenation of 6-methylnicotinic acid. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of nipecotic acid, is a key intermediate in the synthesis of various biologically active molecules. Its rigid, substituted piperidine scaffold is a common feature in a range of therapeutic agents. The protocol detailed below describes a robust and reproducible method for the preparation of this compound via the catalytic hydrogenation of commercially available or synthetically accessible 6-methylnicotinic acid.

Overall Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process, starting from the oxidation of a suitable 2-methyl-5-alkylpyridine to form the key intermediate, 6-methylnicotinic acid. This intermediate is then subjected to catalytic hydrogenation to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 6-Methylnicotinic Acid

This protocol details the procedure for the catalytic hydrogenation of 6-methylnicotinic acid to this compound.

Materials:

-

6-Methylnicotinic acid

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard laboratory glassware

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a suitable high-pressure reactor vessel, dissolve 6-methylnicotinic acid (1.0 g, 1.0 eq) in glacial acetic acid (20 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 6-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, carefully vent the hydrogen gas from the reactor.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of glacial acetic acid.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

-

Neutralization and Extraction: To the resulting residue, cautiously add a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Comparison of Catalytic Hydrogenation Conditions

The following table summarizes various catalytic systems and conditions reported for the hydrogenation of pyridine derivatives, which can be adapted for the synthesis of this compound.

| Catalyst | Substrate | Solvent | Pressure (bar) | Temperature | Time (h) | Yield | Reference |

| PtO₂ (5 mol%) | Substituted Pyridines | Glacial Acetic Acid | 50 - 70 | Room Temp. | 6 - 10 | Not specified | [1] |

| Rhodium on Alumina | Nicotinic Acid | Water | ~2 | Room Temp. | < 4 | 88.5% | [2] |

| Rhodium on Carbon | β-(3-pyridyl)propionic acid | Water/Aqueous Ammonia | ~2.5 | Room Temp. | Not specified | 94% | [2] |

| Raney Nickel | 2-Methylpyridine | Water | ~2 - 5 | Room Temp. | Not specified | Not specified | [3] |